N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide
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Overview
Description
“N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It is used in the synthesis of Cloxazolam and its metabolites .
Synthesis Analysis
The synthesis of this compound involves several steps. The initiating step involves the loss of the N-bromo atom from NBS, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The compound is involved in several chemical reactions. For instance, it is used in the synthesis of Cloxazolam and its metabolites .Physical and Chemical Properties Analysis
The compound has a molecular weight of 387.06 . It has a boiling point of 574.5°C at 760 mmHg . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Characterization
- N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide and its derivatives are synthesized and characterized using techniques like FTIR and NMR. The ground state geometries of these compounds are optimized using density functional theory (DFT), providing insights into their structural properties (Al‐Sehemi et al., 2017).
Molecular Docking and Simulation Studies
- Molecular docking and dynamic simulation studies have been conducted on similar compounds for understanding their potential as antidiabetic agents. These studies reveal the nature of interactions with target enzymes and help in understanding the structure-activity relationships (Thakral et al., 2020).
Crystal Structure Analysis
- Analysis of the crystal structure of related compounds provides insights into their molecular properties. These studies often combine experimental data with density functional theory calculations to understand the interactions and stability of the compounds in different forms (He et al., 2014).
Vibrational Spectroscopy and Electro-Optical Applications
- Investigations using vibrational spectroscopy techniques like FTIR and FT-Raman on similar compounds reveal details about their vibrational frequencies and potential energy distributions. This information is crucial for applications in electro-optical fields (Dwivedi & Kumar, 2019).
Herbicidal Activity and Molecular Docking
- Certain derivatives have been studied for their herbicidal activity, with molecular docking used to evaluate their mechanisms of action. These studies provide insights into how modifications of the compound can enhance its efficacy as a herbicide (Li et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrCl2N2O4/c21-11-5-8-18(15(9-11)19(26)13-3-1-2-4-16(13)22)24-20(27)14-10-12(25(28)29)6-7-17(14)23/h1-10H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHWYRVXAIQPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrCl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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